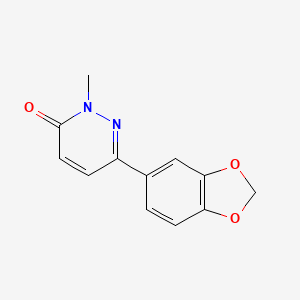

![molecular formula C15H19N5 B6524598 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline CAS No. 1017168-52-3](/img/structure/B6524598.png)

3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline” is also known as "6-(4-Methylpiperazin-1-yl)pyridazin-3-amine" . It has a molecular weight of 193.25 and its IUPAC name is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This indicates that the compound has a molecular formula of C9H15N5 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 439.4±45.0 °C and a predicted density of 1.196±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature . The compound has a predicted pKa value of 8.14±0.10 .Applications De Recherche Scientifique

3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pyridazinone derivatives, pyridazinone-piperazine conjugates, and pyridazinone-hydrazine conjugates. It has also been used as a reagent in the synthesis of pyridazinone-based polymers, which have potential applications in the field of drug delivery. In addition, this compound has been used in the synthesis of a range of heterocyclic compounds, including pyridazinone-piperazine conjugates and pyridazinone-hydrazine conjugates.

Mécanisme D'action

The exact mechanism of action of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline is not yet fully understood. However, it is thought to act as a ligand for metal ions, such as zinc, magnesium, and iron, and may be involved in the regulation of various biochemical processes. It has also been suggested that this compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neurotransmission.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidative properties, and has been suggested to have potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, this compound has been shown to have neuroprotective effects, and has been suggested to be a potential therapeutic agent for the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline in laboratory experiments has several advantages. It is a highly efficient reagent, and has a high yield of product. In addition, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to the use of this compound in laboratory experiments. It is a volatile compound, and must be handled with care. In addition, it can be toxic if inhaled or ingested.

Orientations Futures

The potential future directions for 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline are numerous. It has been suggested that it could be used in the development of novel drugs, as well as the synthesis of new polymers and heterocyclic compounds. In addition, further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline typically involves the reaction of 4-methylpiperazine with 3-amino-6-chloropyridine, followed by a nucleophilic substitution reaction with aniline. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction is highly efficient and yields a high yield of this compound.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement associated with this compound is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Analyse Biochimique

Biochemical Properties

3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of inhibitors for cyclin-dependent kinase 4 (CDK4), which is crucial in cell cycle regulation . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDK4 can lead to alterations in cell cycle progression, potentially affecting cell proliferation and apoptosis . These changes can have significant implications for cancer research and treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of target enzymes, thereby modulating their activity and influencing downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and inert atmosphere at room temperature . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology of this compound is crucial for its safe application in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)15-6-5-14(17-18-15)12-3-2-4-13(16)11-12/h2-6,11H,7-10,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMFWXZXFGFGDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B6524520.png)

![N-[(2-chlorophenyl)methyl]-4-[(2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6524524.png)

![2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B6524527.png)

![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)

![2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B6524555.png)

![2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol](/img/structure/B6524558.png)

![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)

![1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524573.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)

![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)

![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)